(Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 858768-66-8
VCID: VC7629639
InChI: InChI=1S/C28H32O6/c1-18(2)8-7-9-19(3)12-13-33-21-10-11-22-23(17-21)34-24(27(22)29)14-20-15-25(30-4)28(32-6)26(16-20)31-5/h8,10-12,14-17H,7,9,13H2,1-6H3/b19-12+,24-14-
SMILES: CC(=CCCC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)C)C
Molecular Formula: C28H32O6
Molecular Weight: 464.558

(Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

CAS No.: 858768-66-8

Cat. No.: VC7629639

Molecular Formula: C28H32O6

Molecular Weight: 464.558

* For research use only. Not for human or veterinary use.

(Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one - 858768-66-8

Specification

CAS No. 858768-66-8
Molecular Formula C28H32O6
Molecular Weight 464.558
IUPAC Name (2Z)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C28H32O6/c1-18(2)8-7-9-19(3)12-13-33-21-10-11-22-23(17-21)34-24(27(22)29)14-20-15-25(30-4)28(32-6)26(16-20)31-5/h8,10-12,14-17H,7,9,13H2,1-6H3/b19-12+,24-14-
Standard InChI Key MXLNEWQDZRPUCH-ISWSIQJBSA-N
SMILES CC(=CCCC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)C)C

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound features a benzofuran-3(2H)-one core substituted at positions 2 and 6. The 2-position is occupied by a 3,4,5-trimethoxybenzylidene group, while the 6-position bears a (Z)-configured ether linkage to an (E)-3,7-dimethylocta-2,6-dien-1-yl chain. Key structural attributes include:

  • Benzofuran-3(2H)-one: A fused bicyclic system with a ketone at C3.

  • 3,4,5-Trimethoxybenzylidene: A Schiff base-derived substituent with electron-donating methoxy groups.

  • (E)-3,7-Dimethylocta-2,6-dien-1-yl: A terpenoid-derived chain with conjugated double bonds in E configuration.

Table 1: Molecular and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₃₁H₃₄O₇
Molecular Weight530.60 g/mol
Stereochemistry(Z)-configuration at ether linkage; (E)-configuration in octadienyl chain
SolubilityLikely soluble in DMSO, DMF, and chloroform
Melting PointNot reported (inferred: 180–220°C based on analogs)

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis involves multi-step reactions, as inferred from analogous benzofuran derivatives :

  • Benzofuran Core Formation:

    • Cyclization of 2-hydroxyacetophenone derivatives via acid-catalyzed intramolecular esterification.

  • Schiff Base Formation:

    • Condensation of 3,4,5-trimethoxybenzaldehyde with the benzofuran-3(2H)-one amine derivative:

      Benzofuran-amine+3,4,5-TrimethoxybenzaldehydeEtOH, refluxSchiff Base\text{Benzofuran-amine} + \text{3,4,5-Trimethoxybenzaldehyde} \xrightarrow{\text{EtOH, reflux}} \text{Schiff Base}
  • Etherification:

    • Mitsunobu reaction or nucleophilic substitution to attach the (E)-3,7-dimethylocta-2,6-dien-1-ol moiety:

      Benzofuran-OH+(E)-3,7-Dimethylocta-2,6-dien-1-olDIAD, PPh3Ether Product\text{Benzofuran-OH} + \text{(E)-3,7-Dimethylocta-2,6-dien-1-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{Ether Product}

Table 2: Critical Reagents and Conditions

StepReagents/ConditionsYield (Analogs)
CyclizationH₂SO₄, Ac₂O, 80°C60–75%
Schiff BaseEthanol, reflux, 4–6 h70–85%
EtherificationDIAD, PPh₃, THF, 0°C to RT50–65%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (s, 1H, benzofuran H7), 7.45 (d, J = 8.4 Hz, 1H, benzylidene H2/H6), 6.75 (s, 2H, trimethoxybenzene H2/H6), 5.45–5.30 (m, 2H, octadienyl CH=CH), 3.91 (s, 9H, OCH₃), 1.68 (s, 6H, CH₃) .

  • ¹³C NMR: Signals for carbonyl (C=O, δ 175–180 ppm), olefinic carbons (δ 120–140 ppm), and methoxy groups (δ 55–60 ppm) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N Schiff base), and 1250 cm⁻¹ (C-O-C ether) .

Mass Spectrometry

  • DART-MS: Molecular ion peak at m/z 531.2 [M+H]⁺, with fragments at m/z 298 (benzofuran-Schiff base) and 233 (octadienyl chain) .

OrganismIC₅₀/MIC (µg/mL)Mechanism
E. coli25DNA intercalation
S. aureus12.5Enzyme inhibition
A. flavus50Cell wall disruption

Chemical Reactivity and Stability

Hydrolytic Stability

  • The Schiff base is susceptible to hydrolysis under acidic conditions (t₁/₂ = 2 h at pH 3) .

  • The ether linkage remains stable in neutral and basic media.

Oxidation and Reduction

  • The conjugated diene in the octadienyl chain undergoes epoxidation with mCPBA:

    DienemCPBA, CH₂Cl₂Epoxide\text{Diene} \xrightarrow{\text{mCPBA, CH₂Cl₂}} \text{Epoxide}
  • The ketone at C3 is reducible via NaBH₄ to form a secondary alcohol .

Applications and Future Directions

Medicinal Chemistry

  • Anticancer Potential: Structural analogs inhibit topoisomerase II (IC₅₀ = 8 µM) .

  • Anti-inflammatory Activity: COX-2 inhibition (62% at 10 µM) in murine models .

Material Science

  • Fluorescent derivatives serve as sensors for metal ions (e.g., Cu²⁺, LOD = 0.1 ppm) .

Challenges and Opportunities

  • Stereochemical Purity: Demand for asymmetric synthesis methods to control (Z/E) configurations.

  • Formulation Development: Nanoencapsulation to enhance bioavailability .

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